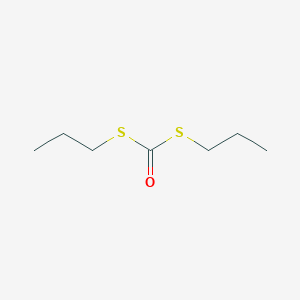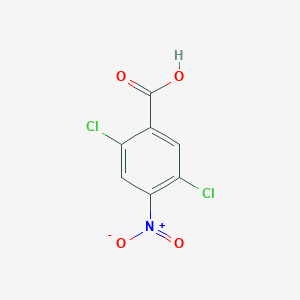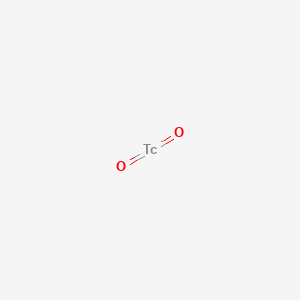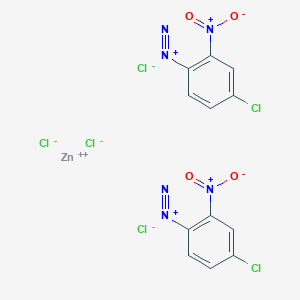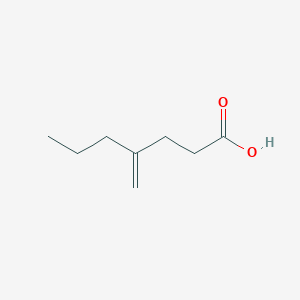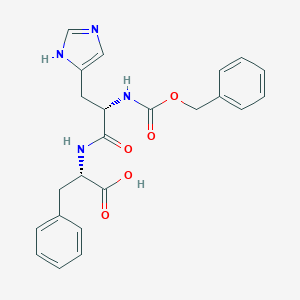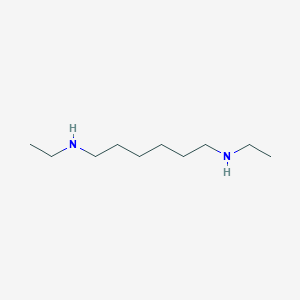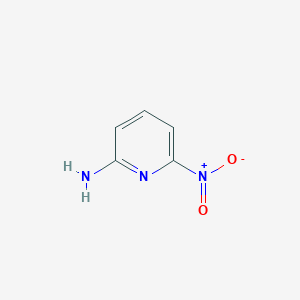![molecular formula C15H22O3 B077861 (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione CAS No. 14804-46-7](/img/structure/B77861.png)
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione, also known as decahydronaphthoquinone, is a natural product that has been found in various plants and fungi. It has been studied for its potential therapeutic properties, including anticancer, antiviral, and antioxidant effects. In
作用機序
The mechanism of action of (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dionehthoquinone is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of certain enzymes, including topoisomerase and protein kinase C, which are involved in cell proliferation and survival. It may also act as a free radical scavenger, helping to prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Decahydronaphthoquinone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and antioxidant properties, it has been found to have anti-inflammatory effects and to modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
Decahydronaphthoquinone has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from natural sources. It has been shown to have low toxicity in animal models and is generally well-tolerated. However, there are also some limitations to its use. It is not water-soluble, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for research on (3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dionehthoquinone. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to better understand its mechanism of action and to optimize its efficacy and safety in clinical settings. Additionally, there is interest in exploring its potential use in other areas, such as neurodegenerative diseases and cardiovascular disease. Further research is needed to fully explore the potential of this natural product.
合成法
Decahydronaphthoquinone can be synthesized by the oxidation of 1,2,3,4-tetrahydro-1,4-naphthoquinone using a variety of oxidizing agents, including potassium permanganate, sodium dichromate, and hydrogen peroxide. The reaction typically takes place in a solvent such as ethanol or acetic acid and requires careful control of the reaction conditions to prevent over-oxidation.
科学的研究の応用
Decahydronaphthoquinone has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer effects in vitro and in vivo, including the inhibition of cell proliferation and induction of apoptosis. It has also been found to have antiviral effects against a range of viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress and related diseases.
特性
CAS番号 |
14804-46-7 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
(3S,3aS,5aS,9R,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3/t8-,9-,10-,12+,13-,15-/m0/s1 |
InChIキー |
BXRGGUXPWTWACZ-BHFYTIKRSA-N |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
正規SMILES |
CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



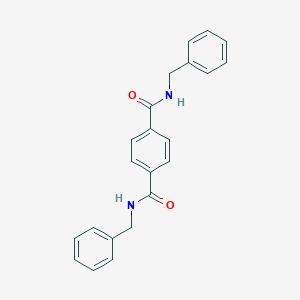
![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)
